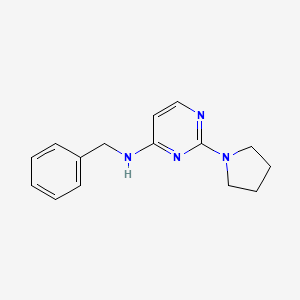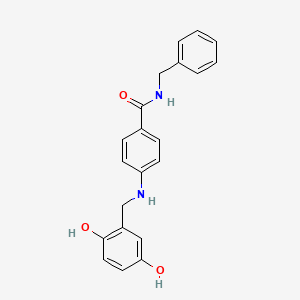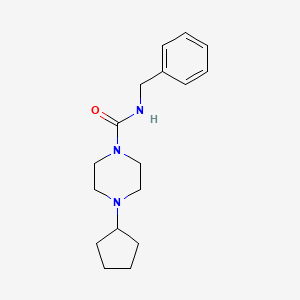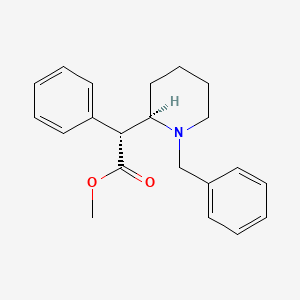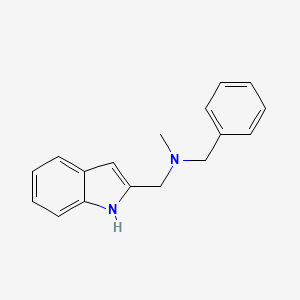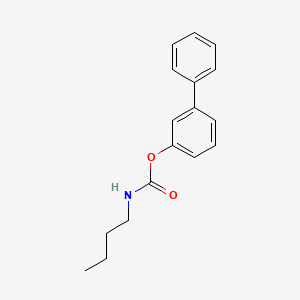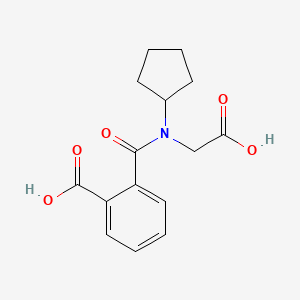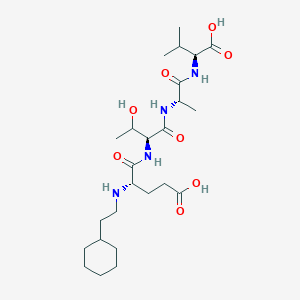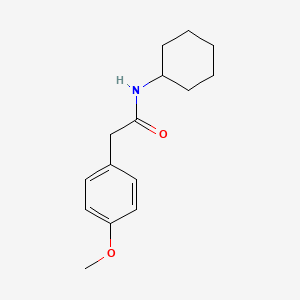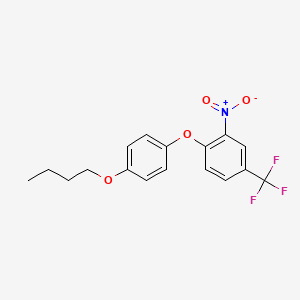
N-cyclopentyl-6-(2-phenylethynyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-6-(2-phenylethynyl)nicotinamide: is a small molecular drug known for its investigative and discovery applications. It is characterized by its chemical formula C19H18N2O and is recognized for its potential in various scientific fields .
Preparation Methods
The synthesis of N-cyclopentyl-6-(2-phenylethynyl)nicotinamide involves several steps. The primary synthetic route includes the formation of the nicotinamide core, followed by the introduction of the cyclopentyl and phenylethynyl groups. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
N-cyclopentyl-6-(2-phenylethynyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
N-cyclopentyl-6-(2-phenylethynyl)nicotinamide has a wide range of scientific research applications:
Chemistry: It is used as a model compound in various chemical reactions to study reaction mechanisms and kinetics.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of N-cyclopentyl-6-(2-phenylethynyl)nicotinamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the metabotropic glutamate receptor 5 (mGluR5), which plays a crucial role in various neurological processes. By inhibiting this receptor, the compound can modulate neurotransmitter release and synaptic plasticity, leading to its potential therapeutic effects .
Comparison with Similar Compounds
N-cyclopentyl-6-(2-phenylethynyl)nicotinamide can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C19H18N2O |
|---|---|
Molecular Weight |
290.4 g/mol |
IUPAC Name |
N-cyclopentyl-6-(2-phenylethynyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C19H18N2O/c22-19(21-18-8-4-5-9-18)16-11-13-17(20-14-16)12-10-15-6-2-1-3-7-15/h1-3,6-7,11,13-14,18H,4-5,8-9H2,(H,21,22) |
InChI Key |
GKYRUZWYDPUSOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CN=C(C=C2)C#CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



